molecular formula C9H8N2S B3252132 bis-(1H-pyrrol-2-yl)-methanethione CAS No. 21401-55-8

bis-(1H-pyrrol-2-yl)-methanethione

Cat. No.: B3252132
CAS No.: 21401-55-8
M. Wt: 176.24 g/mol
InChI Key: GZKUQYLJLFWZLO-UHFFFAOYSA-N
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Description

Bis-(1H-pyrrol-2-yl)-methanethione: is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings attached to a central methanethione group. It is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(1H-pyrrol-2-yl)-methanethione typically involves the reaction of pyrrole with carbon disulfide in the presence of a base. One common method is to react pyrrole with carbon disulfide in the presence of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as a base. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis-(1H-pyrrol-2-yl)-methanethione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methylene derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Bis-(1H-pyrrol-2-yl)-methanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis-(1H-pyrrol-2-yl)-methanethione involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and catalytic properties. Additionally, the compound’s ability to undergo redox reactions makes it useful in various chemical processes .

Comparison with Similar Compounds

    Bis-(1H-pyrrol-2-yl)-methane: Similar structure but lacks the sulfur atom.

    Bis-(1H-pyrrol-2-yl)-methanol: Contains a hydroxyl group instead of a methanethione group.

    Bis-(1H-pyrrol-2-yl)-methanone: Contains a carbonyl group instead of a methanethione group.

Uniqueness: Bis-(1H-pyrrol-2-yl)-methanethione is unique due to the presence of the methanethione group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific redox behavior and coordination chemistry .

Properties

IUPAC Name

bis(1H-pyrrol-2-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6,10-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKUQYLJLFWZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=S)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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